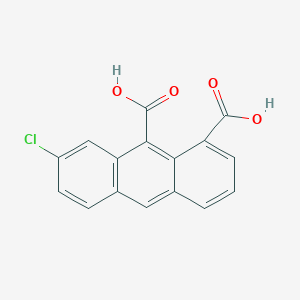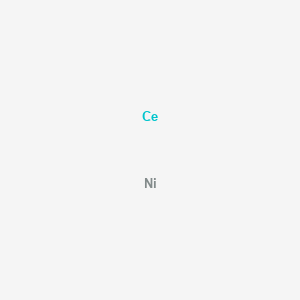
2-(Thiocyanato)ethyl phosphorodichloridoite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiocyanato)ethyl phosphorodichloridoite is a chemical compound that contains a thiocyanato group (SCN) attached to an ethyl chain, which is further bonded to a phosphorodichloridoite moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiocyanato)ethyl phosphorodichloridoite typically involves the introduction of a thiocyanato group into an organic molecule. This can be achieved through various methods, including photochemical and electrochemical thiocyanation reactions. These methods involve the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using chemical oxidants or electrochemical methods. These processes are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiocyanato)ethyl phosphorodichloridoite undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the thiocyanato group or other parts of the molecule.
Substitution: The thiocyanato group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chemical oxidants, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanato group can produce hydrogen sulfate and hydrogen cyanide under acidic conditions .
Aplicaciones Científicas De Investigación
2-(Thiocyanato)ethyl phosphorodichloridoite has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Thiocyanato)ethyl phosphorodichloridoite involves the interaction of its thiocyanato group with molecular targets. The SCN group can undergo one-electron oxidation to form SCN radicals, which then react with various substrates. This process is crucial in its role as an intermediate in redox reactions and its potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanate: A simple anion with similar reactivity but lacks the ethyl and phosphorodichloridoite moieties.
Organic thiocyanates: Compounds containing the SCN group bonded to organic molecules, used in similar applications.
Uniqueness
2-(Thiocyanato)ethyl phosphorodichloridoite is unique due to its specific structure, which combines the reactivity of the thiocyanato group with the properties of the ethyl and phosphorodichloridoite moieties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiocyanates .
Propiedades
| 140476-47-7 | |
Fórmula molecular |
C3H4Cl2NOPS |
Peso molecular |
204.01 g/mol |
Nombre IUPAC |
2-dichlorophosphanyloxyethyl thiocyanate |
InChI |
InChI=1S/C3H4Cl2NOPS/c4-8(5)7-1-2-9-3-6/h1-2H2 |
Clave InChI |
AKYXQJBVOUTPOW-UHFFFAOYSA-N |
SMILES canónico |
C(CSC#N)OP(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)


